![molecular formula C22H16F2N6O4S B2450509 N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea CAS No. 1112407-49-4](/img/no-structure.png)

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

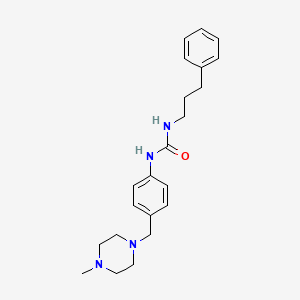

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea is a useful research compound. Its molecular formula is C22H16F2N6O4S and its molecular weight is 498.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

- Yoon et al. (2012) investigated a related compound, Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. This study revealed insights into the molecular structure and crystal packing, demonstrating weak hydrogen bonds and π–π interactions, which are crucial for understanding the molecular interactions and stability of related compounds (Yoon et al., 2012).

Synthesis and Reactions

- Sokolov et al. (2013) explored the cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas. Their findings contribute to understanding the chemical reactivity and synthesis pathways of complex urea compounds, which could be relevant for similar benzimidazole-based ureas (Sokolov et al., 2013).

Pharmacological Potential

- Fan et al. (2014) investigated 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a modulator of the AMPA receptor, and found it could enhance endurance capacity in mice and facilitate recovery from fatigue. This suggests potential therapeutic applications for related benzimidazole urea compounds in treating fatigue (Fan et al., 2014).

Antimicrobial Activity

- Rathod and Solanki (2018) synthesized and evaluated the antimicrobial activity of pyrimidine derivatives, including related benzimidazole ureas. Their research contributes to the understanding of the antimicrobial properties of these compounds (Rathod & Solanki, 2018).

Molecular Interactions and Crystallography

- Selvanayagam et al. (2010) studied a compound with structural similarities, providing insight into molecular conformations and hydrogen bonding, essential for understanding the physical and chemical properties of benzimidazole ureas (Selvanayagam et al., 2010).

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are downstream effects of these pathways.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea' involves the reaction of 1,3-benzodioxole with N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine in the presence of a coupling agent to form the intermediate product. This intermediate product is then reacted with N-methylisocyanate to form the final product.", "Starting Materials": [ "1,3-benzodioxole", "N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine", "coupling agent", "N-methylisocyanate" ], "Reaction": [ "Step 1: React 1,3-benzodioxole with N-methyl-N-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-amine in the presence of a coupling agent to form the intermediate product.", "Step 2: React the intermediate product with N-methylisocyanate to form the final product." ] } | |

CAS No. |

1112407-49-4 |

Molecular Formula |

C22H16F2N6O4S |

Molecular Weight |

498.46 |

IUPAC Name |

5-(3,4-difluorophenyl)-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H16F2N6O4S/c1-32-16-6-3-11(7-17(16)33-2)19-26-18(34-29-19)10-35-22-27-20-13(9-25-28-20)21(31)30(22)12-4-5-14(23)15(24)8-12/h3-9H,10H2,1-2H3,(H,25,28) |

InChI Key |

BASQJPRFLBSYIX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2450426.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2450431.png)

![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)

![1-(2,4-Difluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2450437.png)

![3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2450438.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)